6-Azaindole-4-boronic acid
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Overview
Description
6-Azaindole-4-boronic acid is a boronic acid derivative of azaindole, a heterocyclic compound that combines a pyridine and a pyrrole ring.
Mechanism of Action
Target of Action
Azaindole derivatives have been widely used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular functions.
Mode of Action
Azaindoles are known to interact with their targets (such as kinases) by fitting into the atp-binding pocket, thereby inhibiting the kinase activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting various cellular processes.
Biochemical Pathways
For instance, kinase inhibitors can impact pathways related to cell growth, proliferation, and apoptosis .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit the phosphorylation of proteins, thereby affecting cellular processes such as cell growth, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaindole-4-boronic acid typically involves the borylation of 6-azaindole. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated azaindoles . Another approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Azaindole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions include various substituted azaindoles and boronate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Azaindole-4-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe in biochemical assays to study enzyme functions and interactions.
Medicine: Investigated for its potential as a kinase inhibitor in cancer therapy.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
7-Azaindole: Another positional isomer with similar biological activities.
Indole-3-boronic acid: Shares structural similarities but differs in the position of the boronic acid group.
Uniqueness: 6-Azaindole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes makes it a valuable tool in drug discovery .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVDQQWZBYXDJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=C1C=CN2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726008 |
Source
|
Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312368-90-3 |
Source
|
Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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